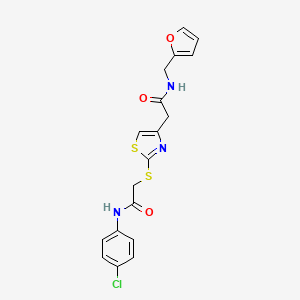

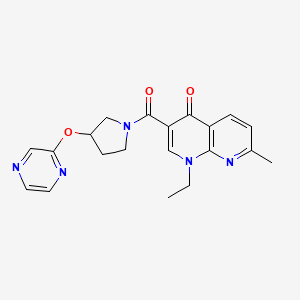

![molecular formula C12H11N3O2 B2418806 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1984053-16-8](/img/structure/B2418806.png)

7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo-pyrimidines and pyrazolo-pyrazines are classes of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings.

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo-pyrimidines, often involves the reaction of hydrazine hydrate in acetic acid solution . The specific synthesis process can vary depending on the desired substitutions on the pyrazolo-pyrimidine ring.Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrazolo ring fused with a pyrimidine or pyrazine ring . The specific structure of “7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” would include these rings along with a phenyl group and a hydroxy group at the 2 and 7 positions, respectively.Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific substitutions on the rings . For example, treatment of similar compounds with dimethyl sulfate can lead to a mixture of N-methyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific molecular structure. In general, compounds with similar structures tend to be solid at room temperature and have moderate to low solubility in water .科学的研究の応用

Antiviral Activity Against Hepatitis B Virus (HBV)

The compound has been investigated as a potential core protein allosteric modulator (CpAM) for treating hepatitis B virus (HBV). In a study published in the Journal of Medicinal Chemistry, researchers discovered that a series of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) derivatives effectively inhibit a wide range of nucleoside-resistant HBV variants . The lead compound, labeled as “45,” demonstrated promising results in HBV AAV mouse models by reducing viral DNA load upon oral administration.

Necroptosis Inhibition

Another avenue of research involves the compound’s potential as a necroptosis inhibitor . A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives were explored for their anti-necroptotic activity. Compound 26, a representative member of this class, exhibited potent inhibitory effects against receptor-interacting protein kinase 1 (RIPK1) in both human and mouse cellular assays .

Synthetic Chemistry and Cyclization

The compound’s synthetic chemistry is also of interest. Researchers have investigated the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-]pyrimidines with hydrazine hydrate, leading to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-]pyrimidines . This intramolecular cyclization resembles previous reports and contributes to our understanding of the compound’s reactivity .

作用機序

Target of Action

The primary target of the compound 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus and is therefore an attractive target for potential anti-HBV therapies .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

In an hbv aav mouse model, the lead compound 45, which is likely similar to the compound , was shown to inhibit hbv dna viral load when administered orally . This suggests that the compound may have good bioavailability and effective distribution within the body.

Result of Action

The primary result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the HBV core protein, the compound prevents the virus from replicating, thereby reducing the viral load in the body .

将来の方向性

特性

IUPAC Name |

7-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-7-13-12(17)10-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-6,11,16H,7H2,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXKFADKTSWNIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Phenyldimethylsilyl)methyl] azide](/img/structure/B2418728.png)

![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)

![N-(4-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2418732.png)

![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)

![N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2418739.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)